Linker Length Differentiation: Propanamide (C3) vs. Acetamide (C2) in N-(4-acetylphenyl)phthalimide Derivatives
N-(4-acetylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide possesses a three-carbon propanamide linker (CH(CH3)-CO-NH) connecting the phthalimide nitrogen to the 4-acetylphenyl group. The closest commercially cataloged analog, N-(4-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide (C18H14N2O4, MW 322.3 g/mol), employs a two-carbon acetamide linker [1]. In the broader N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamide series, linker-dependent conformational effects were shown to modulate GABAA receptor binding affinity and antiepileptic efficacy, with the most active analog (compound 5c) achieving a seizure latency time of 780.8 seconds versus 488.5 seconds for thalidomide (positive control) in the pentylenetetrazole (PTZ)-induced seizure model at 10 mg/kg in mice [2].
| Evidence Dimension | Linker length (number of carbon atoms between phthalimide N and carbonyl of amide) |
|---|---|
| Target Compound Data | Propanamide linker: C3 with α-methyl branch (molecular formula C19H16N2O4, MW 336.34) |
| Comparator Or Baseline | N-(4-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide: acetamide linker C2 (MW 322.3); and class-level reference: compound 5c with C2 linker + benzyl group, seizure latency 780.8 sec vs. thalidomide 488.5 sec |
| Quantified Difference | Class-level: Δ seizure latency = +292.3 sec (59.8% increase over thalidomide baseline) for an optimized C2-linker analog in the same phthalimide-anilide series |
| Conditions | PTZ-induced seizure threshold test; male mice (n=5); compounds dosed at 10 mg/kg; thalidomide at 70 mg/kg as positive control; aqueous DMSO (10% v/v) as negative control [2] |
Why This Matters
Linker length dictates the distance and angular orientation between the phthalimide core and the acetylphenyl recognition motif, directly impacting target binding geometry; the propanamide linker in the target compound provides an additional rotatable bond and methyl substitution that is absent in acetamide analogs, offering a distinct conformational space for target engagement.
- [1] Molaid. N-(4-Acetyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide (CAS 76491-94-6). Molecular Formula: C18H14N2O4. View Source
- [2] Asadollahi, A.; et al. Synthesis, molecular docking, and antiepileptic activity of novel phthalimide derivatives bearing amino acid conjugated anilines. Res. Pharm. Sci. 2019, 14, 534–543 – Table 1 seizure latency data; compound 5c latency = 780.8 sec vs. thalidomide 488.5 sec. View Source
